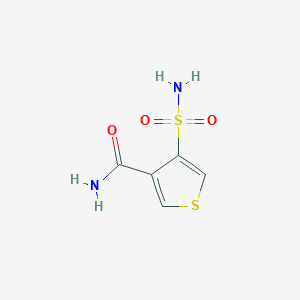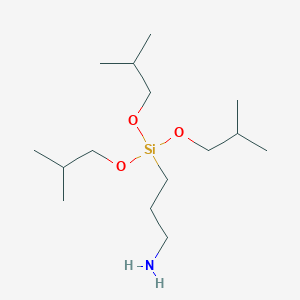
3-(Triisobutoxysilyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Triisobutoxysilyl)propan-1-amine: is an organosilicon compound characterized by the presence of a silicon atom bonded to three isobutoxy groups and a propylamine group. This compound is notable for its applications in various fields, including materials science, organic synthesis, and surface modification.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triisobutoxysilyl)propan-1-amine typically involves the reaction of 3-chloropropylamine with triisobutoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
3-chloropropylamine+triisobutoxysilane→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions: 3-(Triisobutoxysilyl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Hydrolysis: The isobutoxy groups can be hydrolyzed to form silanols.
Condensation Reactions: The compound can undergo condensation with other silanes to form siloxane bonds.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often catalyzed by acids or bases, and may involve heating to promote the reaction.
Major Products:
Hydrolysis: Produces silanols and isobutanol.
Condensation: Forms siloxane polymers or networks.
科学研究应用
Chemistry: 3-(Triisobutoxysilyl)propan-1-amine is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of functionalized silanes and siloxanes.
Biology: In biological research, this compound can be used to modify surfaces for cell culture applications, improving cell adhesion and growth.
Industry: Widely used in the production of coatings, adhesives, and sealants. It enhances the durability and performance of these materials by improving their bonding to various substrates.
作用机制
The primary mechanism of action of 3-(Triisobutoxysilyl)propan-1-amine involves the formation of strong covalent bonds between the silicon atom and various substrates. The isobutoxy groups can be hydrolyzed to form silanols, which can then condense with other silanols or siloxanes to form stable siloxane bonds. This process enhances the mechanical and chemical properties of the materials to which it is applied.
相似化合物的比较
- 3-(Triethoxysilyl)propan-1-amine
- 3-(Trimethoxysilyl)propan-1-amine
- 3-(Triethoxysilyl)propyl isocyanate
Comparison: 3-(Triisobutoxysilyl)propan-1-amine is unique due to the presence of isobutoxy groups, which provide steric hindrance and can influence the reactivity and stability of the compound. Compared to 3-(Triethoxysilyl)propan-1-amine and 3-(Trimethoxysilyl)propan-1-amine, the isobutoxy groups may offer different hydrolysis rates and condensation behaviors, making it suitable for specific applications where controlled reactivity is desired .
属性
分子式 |
C15H35NO3Si |
|---|---|
分子量 |
305.53 g/mol |
IUPAC 名称 |
3-[tris(2-methylpropoxy)silyl]propan-1-amine |
InChI |
InChI=1S/C15H35NO3Si/c1-13(2)10-17-20(9-7-8-16,18-11-14(3)4)19-12-15(5)6/h13-15H,7-12,16H2,1-6H3 |
InChI 键 |
DUXUORFXENUVIM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CO[Si](CCCN)(OCC(C)C)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



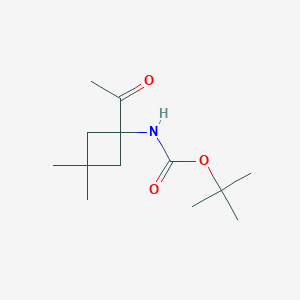
![1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15220109.png)
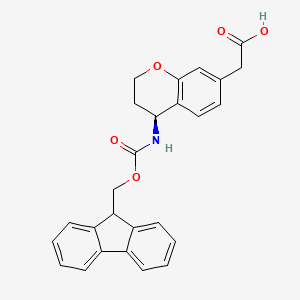
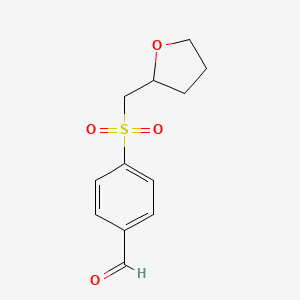
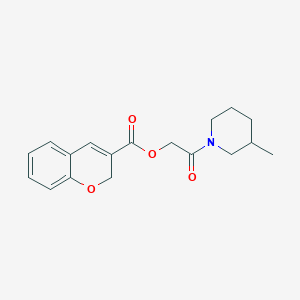
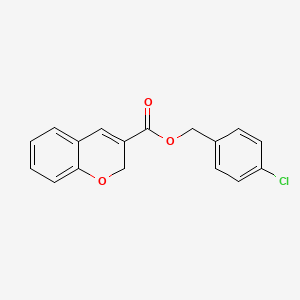
![1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15220136.png)
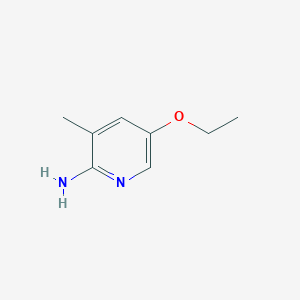
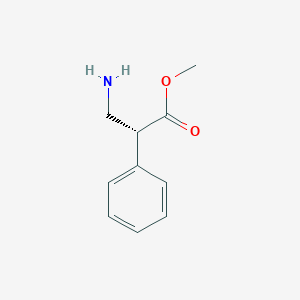
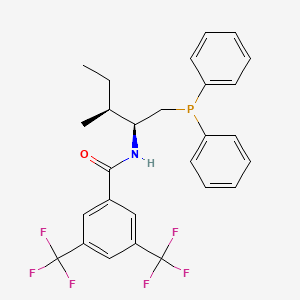
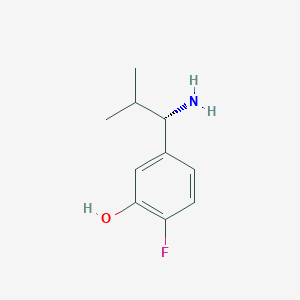
![Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B15220183.png)
